molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No. B041476
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-4-phenylchroman-2-one and related compounds involves several steps, including aryne formation under specific conditions. For instance, the preparation of 4-substituted isochroman-3-ones, closely related to 6-Bromo-4-phenylchroman-2-one, can be achieved by treating bromo (methoxymethyl)arenes with lithioalkyl- or lithioarylacetonitriles, followed by hydrolysis (Khanapure & Biehl, 1990).

Molecular Structure Analysis

The molecular structure of related brominated compounds indicates that substitutions on the benzene rings significantly affect the molecular arrangement and properties. For example, in brominated bi-1H-indene derivatives, molecular arrangements show defective tightness compared to their precursors, indicating how bromine substitution can alter the structural configuration and intermolecular interactions (Yong Chen et al., 2010).

Chemical Reactions and Properties

Brominated compounds exhibit diverse chemical reactivities, including photochromic and photomagnetic properties in the solid state, demonstrating the complex behavior these molecules can exhibit upon substitution with bromine. The chemical reactivity is profoundly influenced by the structural configuration and the nature of the substituents (Yong Chen et al., 2010).

Scientific Research Applications

  • DNA Binding Agent : A synthesized compound related to 6-Bromo-4-phenylchroman-2-one demonstrated potential as a DNA binding agent, which could be useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Synthesis Method : A one-pot synthesis method for a derivative of 6-Bromo-4-phenylchroman-2-one has been developed. This method is more efficient and less polluting compared to previous approaches (Zhou et al., 2013).

  • Biologically Important Azaheterocycles : The compound has been used in synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, which are crucial for constructing biologically significant CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

  • Optical, Electronic, and Thermodynamic Properties : A novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, exhibits promising optical, electronic, and thermodynamic properties (Soltani et al., 2018).

  • Photochromic Mechanism : The photochromic mechanism of a related compound is influenced by conformation, charge, and orbital factors, which aids in understanding the photochromic intermolecular proton transfer mechanism (Guo et al., 2004).

  • Synthesis of Ortho Bromo Substituted Phenyl Compounds : Ortho bromophenyllithium can be prepared in excellent yields and is useful as an organometallic intermediate in the synthesis of various ortho bromo substituted phenyl compounds (Chen et al., 1980).

  • Synthesis of Fluorinated Azaheterocycles : The compound aids in generating 1- and 2-(trifluoromethoxy)naphthalenes, which have applications in various chemical processes (Schlosser & Castagnetti, 2001).

  • Nucleophilic Substitution Reactions : Imidazole-based compounds have shown potential for nucleophilic substitution reactions with various 2-bromo-1-arylethanone derivatives (Erdogan & Erdoğan, 2019).

  • Analgesic Agents : Novel pyrimidine derivatives synthesized using a microwave-assisted method from 6-Bromo-4-phenylchroman-2-one derivatives have been investigated for their analgesic and ulcerogenic activity (Chaudhary et al., 2012).

  • Cytotoxic, Hepatoprotective, and Anti-inflammatory Effects : Chalcone derivatives (2-3) of 6-Bromo-4-phenylchroman-2-one show cytotoxic, hepatoprotective, and anti-inflammatory effects, suggesting therapeutic potential (Baisarov et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKFQGCDFMGUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387841
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-phenylchroman-2-one

CAS RN

156755-23-6
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043
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Synthesis routes and methods

Procedure details

A solution of p-bromophenol (138 g, 0.8 mole), cinnamic acid (148 g, 1.0 mole), acetic acid (200 g) and conc. sulfuric acid was refluxed for 2 h. Volatile material was distilled at reduced pressure. The residual syrup was cooled and triturated with cold water, giving a semi-crystalline mass. This was washed extensively with water, saturated sodium carbonate and finally with water again. The material was filtered through a sintered glass funnel, and then mixed with an equal weight of ethanol. The slurry was stirred at room temperature for 1 h and then filtered. The resulting product was washed briefly with ethanol and then diisopropyl ether. After drying, 135 g (55.7%) of the title compound was isolated as white crystals, melting at 117° C.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Yield
55.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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